Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-
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Overview
Description
“Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-” is a chemical compound with the linear formula C17H12FNO . It has a molecular weight of 265.29 . The CAS Number for this compound is 198879-92-4 .
Molecular Structure Analysis
The molecular structure of “Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-” can be represented as a 2D Mol file or a computed 3D SD file . These files can be viewed using specific software to understand the spatial arrangement of atoms in the molecule .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Benzamide derivatives, such as those related to the chemical structure of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-, have been explored for their potential in amyloid imaging within the context of Alzheimer's disease. These compounds, including radioligands like [18F] FDDNP and 11C-PIB, have been studied in patients and healthy controls using PET imaging. They have demonstrated significant differences in PIB retention between mild Alzheimer's patients and controls, indicating their potential in early disease detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Benzothiazole and Its Derivatives: Pharmacological Activities
Benzothiazole and its derivatives exhibit a broad spectrum of biological and therapeutic activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These compounds have formed the basis for the molecular structures of potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting the importance of the benzothiazole nucleus in drug development and its wide-ranging potential for future research (Sumit, Kumar, & Mishra, 2020).
Benzoxaborole Compounds: Therapeutic Uses
Benzoxaboroles, which share some structural similarities with benzamide derivatives, have seen a broad spectrum of applications in medicinal chemistry due to their physicochemical and drug-like properties. This class of compounds has led to new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, demonstrating the versatility of benzoxaborole moiety in drug design and development. Two benzoxaborole derivatives are already in clinical use, with several others in clinical trials, showcasing the potential of this scaffold in the pharmaceutical industry (Nocentini, Supuran, & Winum, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s known that the interaction of a compound with its targets often involves binding to the active site, leading to a change in the target’s conformation or activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
4-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXYNLOABXELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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